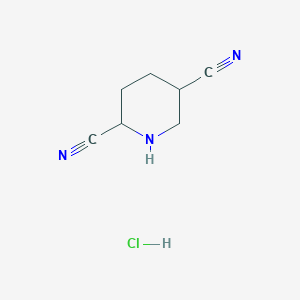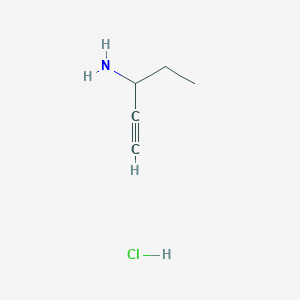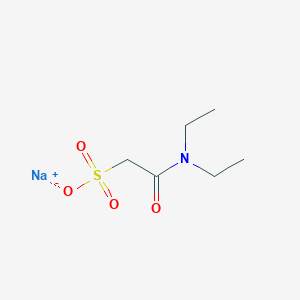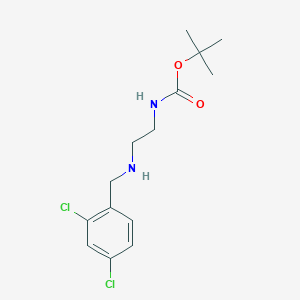![molecular formula C14H12BrF2N B1405849 [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine CAS No. 1480180-18-4](/img/structure/B1405849.png)
[(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains two phenyl rings, one with a bromine and a fluorine atom (4-Bromo-3-fluorophenyl), and the other with a fluorine atom (2-fluorophenyl). These rings are each connected to a methyl group, which are in turn connected by an amine group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthesis methods for related compounds. The synthesis process, despite facing challenges due to the use of palladium and toxic phenylboronic acid, demonstrates the continuous need for innovative approaches in the synthesis of complex bromo-fluorophenyl compounds (Qiu et al., 2009).
Environmental Science and Sorbent Development
Amine-functionalized sorbents offer promising solutions for the removal of persistent organic pollutants from water supplies. Research into the development and application of amine-containing sorbents for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in municipal water and wastewater highlights the potential of nitrogen-containing organic compounds in environmental remediation efforts (Ateia et al., 2019).
Fluorescent Chemosensors
Fluorescent chemosensors based on nitrogen-containing compounds, such as 4-Methyl-2,6-diformylphenol (DFP), have been developed for the detection of various analytes. These chemosensors exhibit high selectivity and sensitivity, underscoring the versatility of nitrogen-containing organic compounds in the creation of advanced sensing technologies for environmental monitoring and biomedical applications (Roy, 2021).
Advanced Materials and Polymers
The unique properties of nitrogen-containing organic compounds have been leveraged in the synthesis of dendrimers and dendritic polymers, showcasing the potential for the development of new materials with applications in drug delivery, imaging, and as fluorescent markers. The exploration of poly(amido amine)(PAMAM) dendrimers for their interesting blue emission properties without traditional fluorophore units indicates the broad applicability of such compounds in material science and engineering (Wang Shao-fei, 2011).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other phenylmethylamines, it may interact with various enzymes or receptors in the body, leading to changes in cellular function .
Pharmacokinetics
Its bioavailability, rate of absorption, distribution in the body, metabolism, and excretion are areas that require further investigation .
Result of Action
The molecular and cellular effects of [(4-Bromo-3-fluorophenyl)methyl][(2-fluorophenyl)methyl]amine’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets . .
Eigenschaften
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-N-[(2-fluorophenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2N/c15-12-6-5-10(7-14(12)17)8-18-9-11-3-1-2-4-13(11)16/h1-7,18H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVNBVZJKCOYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC(=C(C=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
![2-[(2-piperidin-3-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405770.png)
![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)


![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)
![2-Thia-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B1405779.png)



![2-[4-(Trifluoromethoxy)phenoxy]isonicotinonitrile](/img/structure/B1405785.png)
